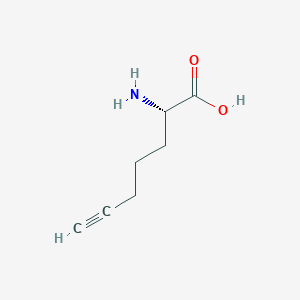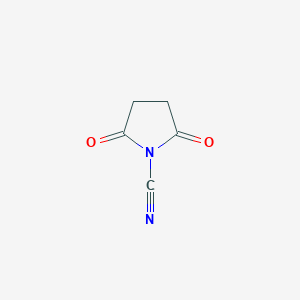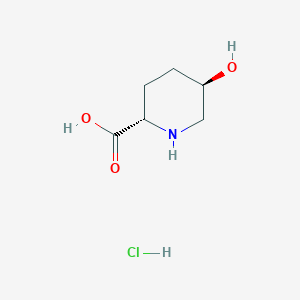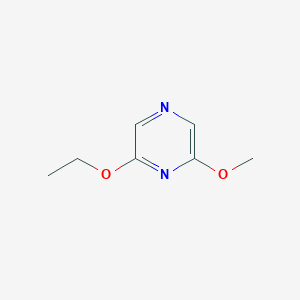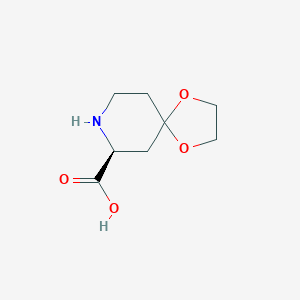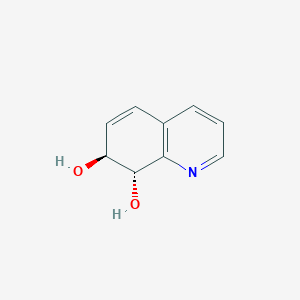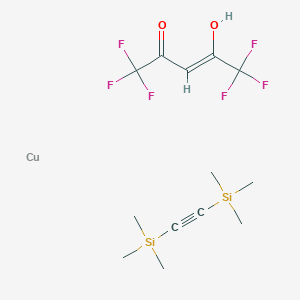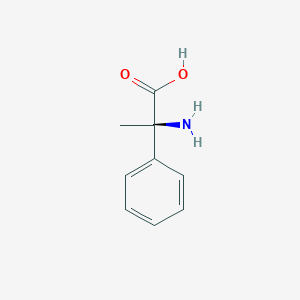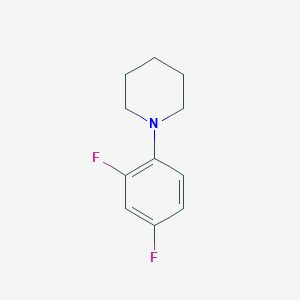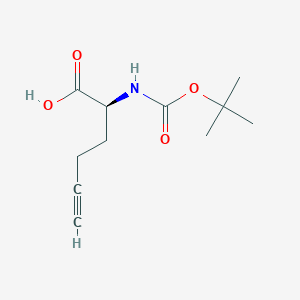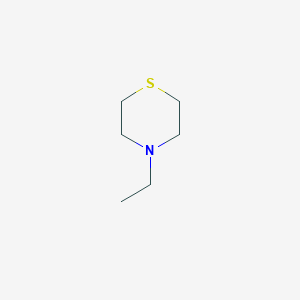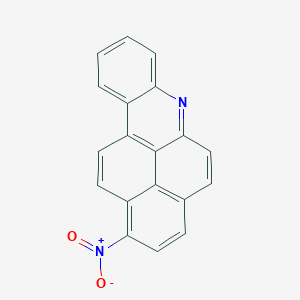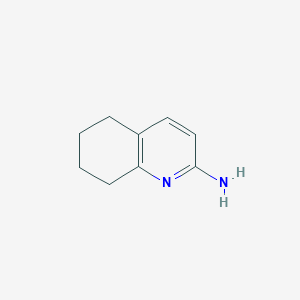
(1R,2S)-2-hydroxycyclohexane-1-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,2S)-2-hydroxycyclohexane-1-carbohydrazide, also known as L-hydracarbazine, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. L-hydracarbazine is a hydrazine derivative that has been shown to possess anti-tumor and anti-inflammatory properties.
Mecanismo De Acción
The mechanism of action of (1R,2S)-2-hydroxycyclohexane-1-carbohydrazidezine is not fully understood. However, it has been suggested that the compound may act by inhibiting the activity of enzymes involved in DNA synthesis and repair. This, in turn, may lead to the inhibition of cell growth and proliferation.
Efectos Bioquímicos Y Fisiológicos
(1R,2S)-2-hydroxycyclohexane-1-carbohydrazidezine has been shown to have several biochemical and physiological effects. It has been demonstrated to possess antioxidant properties, which may help to protect against oxidative stress. In addition, (1R,2S)-2-hydroxycyclohexane-1-carbohydrazidezine has been shown to reduce the expression of pro-inflammatory cytokines, which may help to alleviate inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using (1R,2S)-2-hydroxycyclohexane-1-carbohydrazidezine in lab experiments is its low toxicity. This makes it a safe compound to work with and reduces the risk of adverse effects. However, one of the limitations of using (1R,2S)-2-hydroxycyclohexane-1-carbohydrazidezine is its low solubility in water. This can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research involving (1R,2S)-2-hydroxycyclohexane-1-carbohydrazidezine. One area of interest is the development of new therapeutic applications for the compound. For example, it may be possible to use (1R,2S)-2-hydroxycyclohexane-1-carbohydrazidezine in combination with other drugs to enhance their effectiveness. Another area of interest is the investigation of the compound's mechanism of action. By understanding how (1R,2S)-2-hydroxycyclohexane-1-carbohydrazidezine works, it may be possible to develop more targeted and effective treatments for cancer and inflammatory diseases. Finally, further research is needed to explore the potential side effects of (1R,2S)-2-hydroxycyclohexane-1-carbohydrazidezine, as well as its long-term safety and efficacy.
Métodos De Síntesis
The synthesis of (1R,2S)-2-hydroxycyclohexane-1-carbohydrazidezine involves the reaction of cyclohexanone with hydrazine hydrate in the presence of a catalyst. The resulting product is then treated with sodium hydroxide to yield (1R,2S)-2-hydroxycyclohexane-1-carbohydrazidezine. The overall reaction can be represented as follows:
Aplicaciones Científicas De Investigación
(1R,2S)-2-hydroxycyclohexane-1-carbohydrazidezine has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-tumor and anti-inflammatory properties, making it a promising candidate for the treatment of cancer and inflammatory diseases. In addition, (1R,2S)-2-hydroxycyclohexane-1-carbohydrazidezine has been investigated for its ability to inhibit the growth of bacteria and fungi.
Propiedades
Número CAS |
130023-73-3 |
|---|---|
Nombre del producto |
(1R,2S)-2-hydroxycyclohexane-1-carbohydrazide |
Fórmula molecular |
C7H14N2O2 |
Peso molecular |
158.2 g/mol |
Nombre IUPAC |
(1R,2S)-2-hydroxycyclohexane-1-carbohydrazide |
InChI |
InChI=1S/C7H14N2O2/c8-9-7(11)5-3-1-2-4-6(5)10/h5-6,10H,1-4,8H2,(H,9,11)/t5-,6+/m1/s1 |
Clave InChI |
JEQMQBRLQLBAEY-RITPCOANSA-N |
SMILES isomérico |
C1CC[C@@H]([C@@H](C1)C(=O)NN)O |
SMILES |
C1CCC(C(C1)C(=O)NN)O |
SMILES canónico |
C1CCC(C(C1)C(=O)NN)O |
Sinónimos |
Cyclohexanecarboxylic acid, 2-hydroxy-, hydrazide, cis- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



